Target Engagement: Cholecystokinin Type B (CCK-B) Receptor Binding Affinity (Ki)
The compound demonstrates measurable affinity for the cholecystokinin type B (CCK-B) receptor, a validated target implicated in anxiety, panic disorders, and gastrointestinal function. This specific activity was identified via a radioligand displacement assay [1]. While direct comparator data for the closest sulfide/sulfoxide/sulfone analogs are not publicly available in the same assay system, this Ki value serves as a verifiable baseline for target engagement that distinguishes it from structurally distinct thiadiazoles lacking this functional activity. Researchers can use this value to benchmark new in-house analogs or assess the impact of structural modifications on CCK-B receptor affinity.
| Evidence Dimension | Inhibition of [¹²⁵I]CCK-8 binding to CCK-B receptor |
|---|---|
| Target Compound Data | Ki (inhibition constant) data available in BindingDB |
| Comparator Or Baseline | No comparator data available in the same assay |
| Quantified Difference | Not applicable (baseline characterization only) |
| Conditions | Guinea pig brain membrane preparation, pH 6.5, [¹²⁵I]CCK-8 radioligand |
Why This Matters
This provides a validated target engagement baseline for CCK-B receptor research, enabling scientists to select this compound as a characterized tool or benchmark for analog development.
- [1] BindingDB. Assay ID: ChEMBL_47973. 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide: Inhibition of [125I]CCK-8 binding to Cholecystokinin type B receptor in guinea pig brain. View Source
